

A Technical Guide to 6-Sulfatoxymelatonin-d4 for Researchers

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Compound of Interest

Compound Name: 6-Sulfatoxy Melatonin-d4

Cat. No.: B12426158

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This technical guide provides an in-depth overview of 6-Sulfatoxymelatonin-d4 (aMT6s-d4), a deuterated internal standard crucial for the accurate quantification of 6-sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on suppliers, pricing, and detailed experimental protocols.

Introduction

6-Sulfatoxymelatonin is the principal urinary metabolite of melatonin, the hormone primarily synthesized by the pineal gland that regulates circadian rhythms.[1] The measurement of aMT6s in urine serves as a reliable, non-invasive biomarker to assess both nocturnal melatonin production and overall pineal gland function.[1] Due to its importance in chronobiological and clinical research, the accurate quantification of aMT6s is paramount. The use of a stable isotope-labeled internal standard, such as 6-Sulfatoxymelatonin-d4, is essential for achieving high precision and accuracy in analytical methods like mass spectrometry.

6-Sulfatoxymelatonin-d4: Suppliers and Pricing

Several chemical suppliers offer 6-Sulfatoxymelatonin-d4, primarily as a sodium salt. The availability and pricing can vary, and it is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Supplier	Product Name	Catalog Number (Example)	Purity	Available Quantities	Price (EUR)
CymitQuimica	6-Sulfatoxy Melatonin-d4 (Major) Sodium Salt	TRC-S689052	Not Specified	500µg, 2500µg, 5mg	€943.00, €3,930.00, €7,252.00[2]
Santa Cruz Biotechnology	6-Sulfatoxy Melatonin-d4 Sodium	sc-218492	≥99%[3]	Contact for details	Contact for details
LGC Standards	6-Sulfatoxy Melatonin-d4 (Major) Sodium Salt	TRC-M271695	Not Specified	Contact for details	Contact for details[4]
Simson Pharma Limited	6-Sulfatoxymelatonin	M660013 (non-deuterated)	Not Specified	Custom Synthesis	Contact for details[5]

Melatonin Metabolism and the Role of 6-Sulfatoxymelatonin

Melatonin is synthesized from the amino acid tryptophan.[6][7] The synthesis is a multi-step enzymatic process that occurs primarily in the pineal gland during the dark phase of the light/dark cycle.[8] Once released into the bloodstream, melatonin is metabolized in the liver, mainly by the cytochrome P450 enzyme CYP1A2, to 6-hydroxymelatonin.[7][8] This intermediate is then conjugated with a sulfate group to form 6-sulfatoxymelatonin, which is water-soluble and readily excreted in the urine.[7][8]



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Melatonin Synthesis and Metabolism Pathway

Experimental Protocols

The quantification of 6-sulfatoxymelatonin in biological samples, typically urine, is most commonly performed using Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of 6-Sulfatoxymelatonin-d4 as an internal standard is particularly critical for LC-MS/MS methods to correct for matrix effects and variations in sample processing.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunological method for the quantitative determination of aMT6s. Several commercial kits are available, and the following is a generalized protocol based on the BÜHLMANN 6-Sulfatoxymelatonin ELISA kit.

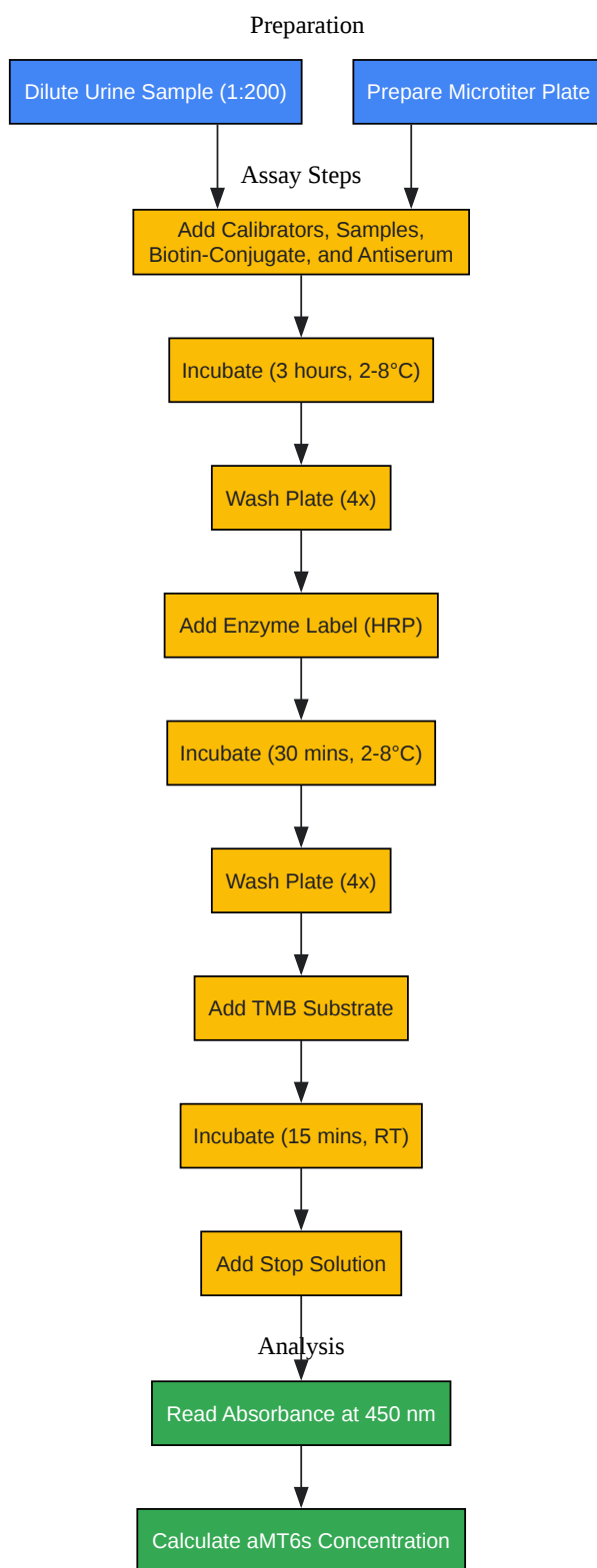
Materials:

- BÜHLMANN 6-Sulfatoxymelatonin ELISA Kit (or equivalent)
- Microplate reader capable of measuring absorbance at 450 nm
- Microplate shaker
- Precision pipettes and tips
- Wash buffer
- Urine samples, calibrators, and controls

Procedure:

- Sample Preparation: Dilute urine samples 1:200 with the provided incubation buffer.
- Plate Preparation: Prepare the microtiter plate with the required number of strips for calibrators, controls, and samples.
- Competitive Binding:

- Pipette 50 μ L of calibrators, controls, and diluted samples into the appropriate wells.
- Add 50 μ L of M6S-Biotin Conjugate to all wells.
- Add 50 μ L of Antiserum to all wells except the blank wells.
- Cover the plate and incubate for 3 hours at 2-8°C.
- Washing: Wash the wells four times with wash buffer.
- Enzyme Conjugate Incubation:
 - Add 100 μ L of Enzyme Label (Streptavidin-HRP) to all wells.
 - Cover the plate and incubate for 30 minutes at 2-8°C.
- Second Washing: Repeat the washing step.
- Substrate Reaction:
 - Add 100 μ L of TMB Substrate Solution to each well.
 - Incubate for 15 minutes at room temperature, protected from light.
- Stopping the Reaction: Add 100 μ L of Stop Solution to all wells.
- Measurement: Read the absorbance at 450 nm within 30 minutes. The intensity of the color is inversely proportional to the concentration of 6-sulfatoxymelatonin.



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ELISA Workflow for 6-Sulfatoxymelatonin Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher specificity and sensitivity compared to ELISA and is considered the gold standard for the quantification of small molecules. The use of 6-Sulfatoxymelatonin-d4 as an internal standard is crucial for this method. The following is a generalized protocol based on published methods.[\[9\]](#)[\[10\]](#)

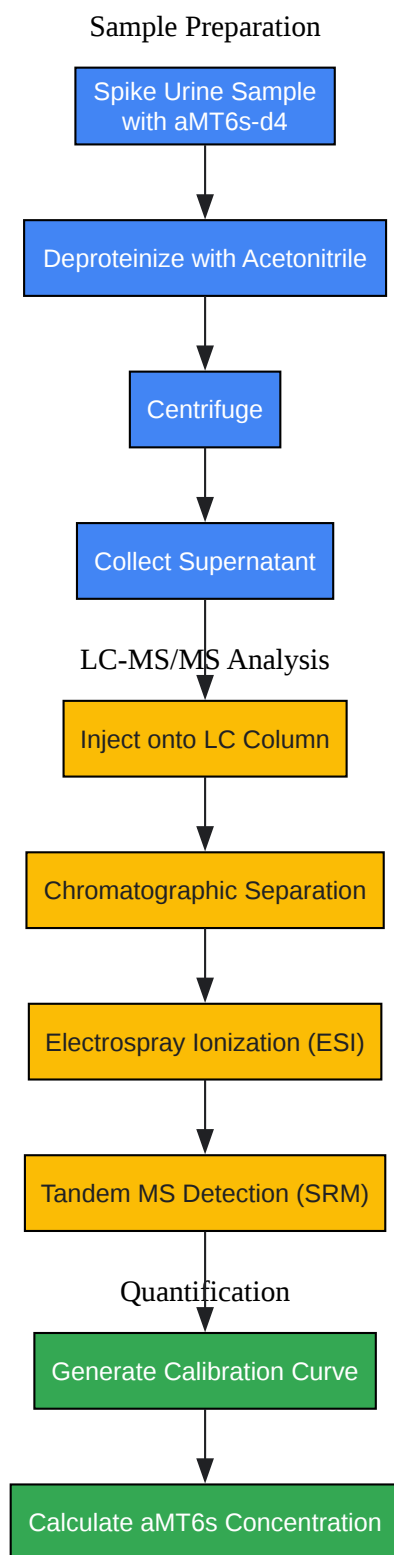
Materials:

- Liquid chromatography system coupled to a tandem mass spectrometer (e.g., XEVO TQ system)
- C18 analytical column (e.g., Phenomenex Kinetex C18)
- 6-Sulfatoxymelatonin-d4 internal standard
- Acetonitrile, ammonium acetate, and other LC-MS grade solvents
- Urine samples

Procedure:

- Sample Preparation:
 - Thaw urine samples to room temperature.
 - Spike a known concentration of 6-Sulfatoxymelatonin-d4 into each urine sample, calibrator, and quality control sample.
 - Deproteinize the samples by adding acetonitrile, followed by vortexing and centrifugation.
 - Transfer the supernatant for analysis.
- LC Separation:
 - Inject the prepared sample onto the C18 column.

- Perform a gradient elution using a mobile phase consisting of ammonium acetate and acetonitrile. The specific gradient program should be optimized for the separation of aMT6s and its deuterated internal standard from other urine components.
- MS/MS Detection:
 - The mass spectrometer should be operated in electrospray ionization (ESI) mode. 6-Sulfatoxymelatonin can be monitored in either positive or negative ion mode, though some methods suggest negative mode for this compound.[\[11\]](#)
 - Set up Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both endogenous 6-sulfatoxymelatonin and the 6-Sulfatoxymelatonin-d4 internal standard.
- Quantification:
 - A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators.
 - The concentration of 6-sulfatoxymelatonin in the unknown samples is then determined from this calibration curve.



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LC-MS/MS Workflow for aMT6s Quantification

Conclusion

6-Sulfatoxymelatonin-d4 is an indispensable tool for researchers studying circadian rhythms, sleep disorders, and the physiological effects of melatonin. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate data. This guide provides a foundational understanding of the available suppliers, pricing, and detailed experimental protocols to aid in the successful implementation of aMT6s quantification in a research setting. For specific applications, further optimization of the described protocols may be necessary.

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